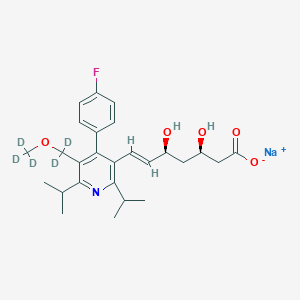
Cerivastatin-D5, Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerivastatin-D5, Sodium Salt is a deuterated form of Cerivastatin, a synthetic member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is specifically designed for research purposes, providing a stable isotope-labeled compound for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cerivastatin-D5, Sodium Salt involves multiple steps, starting from the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium at desired positions.
Formation of the Sodium Salt: The final step involves the conversion of Cerivastatin-D5 to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.
Scaling Up: The reactions are scaled up using industrial reactors and equipment.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Cerivastatin-D5, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Cerivastatin-D5 to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cerivastatin-D5, which can be further studied for their properties and applications.
科学研究应用
Cerivastatin-D5, Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic fate of Cerivastatin in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and drug delivery systems.
作用机制
Cerivastatin-D5, Sodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Cerivastatin-D5 reduces cholesterol synthesis in hepatic cells, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream .
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with similar cholesterol-lowering effects.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
Uniqueness of Cerivastatin-D5, Sodium Salt
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research applications where detailed understanding of metabolic pathways is required.
属性
分子式 |
C26H33FNNaO5 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
sodium;(E,3R,5S)-7-[5-[dideuterio(trideuteriomethoxy)methyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3,14D2; |
InChI 键 |
GPUADMRJQVPIAS-JCNMOEEISA-M |
手性 SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |
规范 SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


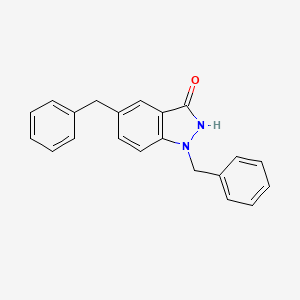
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

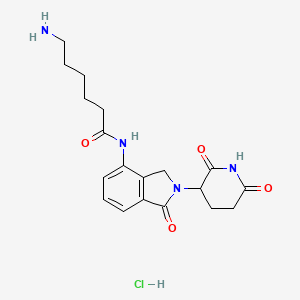
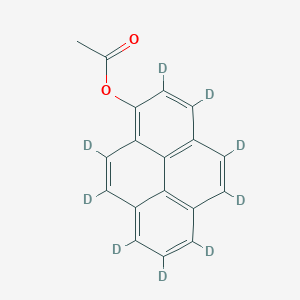
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
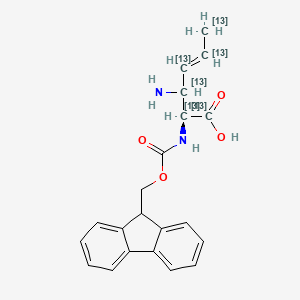
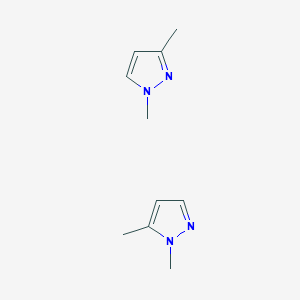
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
